5-Oxo-1-phenylpyrrolidine-3-carboxylic acid 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 39629-86-2
VCID: VC20953046
InChI: InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
SMILES: C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

CAS No.: 39629-86-2

Cat. No.: VC20953046

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid - 39629-86-2

Specification

CAS No. 39629-86-2
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name 5-oxo-1-phenylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
Standard InChI Key GHTSPNBSVDWGED-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES C1C(CN(C1=O)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Identity and Structure

5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS: 39629-86-2) is characterized by a pyrrolidine ring featuring a phenyl substituent at nitrogen (position 1), a ketone group at position 5, and a carboxylic acid moiety at position 3. The compound's structure provides multiple reactive sites for further functionalization, making it valuable in synthetic organic chemistry.

Basic Identification Parameters

Table 1: Identification Parameters of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid

ParameterInformation
CAS Number39629-86-2
Molecular FormulaC₁₁H₁₁NO₃
Molecular Weight205.21 g/mol
Common Synonyms2-Oxo-1-phenylpyrrolidine-4-carboxylic acid; 5-oxo-1-phenyl-3-pyrrolidinecarboxylic acid
InChIInChI=1S/C11H11NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15)
InChIKeyGHTSPNBSVDWGED-UHFFFAOYSA-N
SMILESC1C(CN(C1=O)C2=CC=CC=C2)C(=O)O

Physical and Chemical Properties

The physical and chemical properties of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid influence its reactivity and handling characteristics for synthetic applications.
Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Density1.343 g/cm³
Boiling Point494.6°C at 760 mmHg
Flash Point252.9°C
Melting PointNot specified in available data
Hazard CodeDescriptionClassification
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Synthetic Applications

Synthesis of Bischalcone Derivatives

One of the most significant applications of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is its use as a starting material for synthesizing bischalcone derivatives. These derivatives are prepared through base-catalyzed Claisen-Schmidt condensation reactions. In a notable study, twelve new bischalcone derivatives were synthesized and evaluated for their biological activities .

Synthesis Protocol for Bischalcone Derivatives

The synthesis of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) exemplifies the synthetic utility of this compound:

  • 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (0.005 mol, 1.025 g) is combined with p-chlorobenzaldehyde (0.005 mol, 0.705 g)

  • The mixture is refluxed for 5-8 hours in 10 mL ethanol with pyridine (1 mL) as catalyst

  • Upon cooling, the product is filtered and recrystallized from alcohol

  • The synthesis typically yields approximately 56% of product with a melting point of 87-89°C

Morpholine Derivatives

Another important application involves the synthesis of 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid. This derivative has been the subject of detailed spectroscopic investigations and computational studies. The incorporation of the morpholine moiety introduces additional functionality and potential biological interactions .

Biological Activities

Antimicrobial Properties

Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have demonstrated significant antimicrobial activity. The bischalcone derivatives were tested against various microorganisms:
Table 4: Microorganisms Used in Antimicrobial Evaluation

TypeOrganismStrain
Gram-positive bacteriaBacillus pumilusMTCC 1607
Staphylococcus aureusMTCC 96
Gram-negative bacteriaPseudomonas aeruginosaMTCC 424
Salmonella typhiMTCC 537
Klebsiella pneumoniaeMTCC 424
Escherichia coliMTCC 64
FungiCandida albicansMTCC 3017
Candida tropicalisMTCC 184
Several of the synthesized derivatives exhibited significant zones of inhibition against both bacterial and fungal growth when compared to standard antimicrobial drugs . The disc diffusion method was employed to evaluate this activity, highlighting the potential of these compounds as antimicrobial agents.

Antioxidant Activity

The antioxidant properties of bischalcone derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been evaluated using the PFRAP (Potassium Ferricyanide Reducing Antioxidant Power) assay. Results indicated that some derivatives possess good antioxidant activity, suggesting potential applications as free radical scavengers . Out of twelve newly synthesized derivatives, four exhibited both antimicrobial and antioxidant activities.

Computational and Theoretical Studies

Density Functional Theory Analysis

Extensive computational studies have been performed on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives using density functional theory (DFT). These studies provide valuable insights into the electronic structure, reactivity, and optical properties of these compounds.
The computational methods typically employed include:

  • B3LYP and CAM-B3LYP hybrid functionals

  • 6-31G(d,p) basis sets

  • Natural Bond Orbital (NBO) analysis

  • Molecular Electrostatic Potential (MESP) calculations
    These studies reveal important information about electron density distribution, bond strengths, and potential reactive sites within the molecules.

Non-Linear Optical Properties

The non-linear optical (NLO) properties of derivatives such as BCOPCA have been investigated through computational studies. The total first static hyperpolarizability (β₀) values (19.477 × 10⁻³⁰ and 16.924 × 10⁻³⁰ esu with different functionals) suggest potential applications in non-linear optical devices . These properties arise from the conjugated systems present in these derivatives and indicate their potential utility in materials science applications.

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives. ¹H and ¹³C NMR spectra are typically recorded using instruments such as Bruker 400 MHz spectrometers, with CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard .

Infrared and UV Spectroscopy

Infrared (IR) spectroscopy using potassium bromide (KBr) pellets and ultraviolet-visible (UV-vis) spectroscopy in the 200-500 nm range in chloroform are commonly employed for characterization of these compounds . These techniques provide valuable information about functional groups and electronic transitions within the molecules.

Mass Spectrometry

Mass spectrometry, particularly DART-MS (Direct Analysis in Real Time Mass Spectrometry), has been used to confirm the molecular weight and fragmentation patterns of derivatives. For example, BCOPCA shows a molecular ion peak at m/z 449, confirming its structure .

Related Compounds and Structural Analogs

1-Phenylpyrrolidine-3-carboxylic acid

This related compound (CAS: 933709-26-3) has a molecular formula of C₁₁H₁₃NO₂ and molecular weight of 191.23 g/mol. It differs from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid by lacking the ketone group at position 5.

5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylic acid

This analog (CAS: 96449-93-3) features an additional methyl group on the carbon connecting the phenyl group to the nitrogen of the pyrrolidine ring, resulting in a chiral center .
Table 5: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-Oxo-1-phenylpyrrolidine-3-carboxylic acidC₁₁H₁₁NO₃205.21Reference structure
1-Phenylpyrrolidine-3-carboxylic acidC₁₁H₁₃NO₂191.23No ketone at position 5
5-Oxo-1-(1-phenylethyl)-3-pyrrolidinecarboxylic acidC₁₃H₁₅NO₃233.26Additional methyl group

Pharmaceutical Relevance

Application in CNS Drug Development

The 5-oxopyrrolidine scaffold is considered a privileged structure in medicinal chemistry, particularly for compounds targeting central nervous system (CNS) disorders. Fully substituted 5-oxopyrrolidines with a carbonyl moiety at position 3 are found in various bioactive molecules and natural products .
Examples include:

  • Endothelin Receptor Antagonists

  • Glutaminyl-Peptide CycloTransferase-Like (QPCTL) inhibitors for Alzheimer's disease treatment

  • Natural products like heliotropamide A and bisavenanthramide B-6, which have acetylcholinesterase inhibitory activity and neuroprotective effects

Synthetic Methods for Pharmaceutical Applications

Advanced synthetic methods for creating pharmaceutically relevant derivatives include:

  • Castagnoli–Cushman reaction combined with directed palladium-catalyzed C(sp³)–H functionalization

  • Using 8-aminoquinoline-derivatized carboxylic group as a directing group

  • Creating stereochemically dense 5-oxopyrrolidines from succinic anhydride and imines

Future Research Directions

Structure-Activity Relationship Studies

Further research into the structure-activity relationships of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives could yield compounds with enhanced biological activities. Systematic modification of substituents on the phenyl ring and at various positions of the pyrrolidine ring could provide valuable insights into optimal structural features for antimicrobial, antioxidant, and enzyme inhibitory activities.

Materials Science Applications

The promising non-linear optical properties observed in some derivatives suggest potential applications in materials science. Further investigation of structure-property relationships could lead to the development of new materials for optical devices and sensors.

Medicinal Chemistry Development

The proven enzyme inhibitory activity of related compounds indicates potential for development of therapeutic agents, particularly for neurodegenerative diseases. Further refinement of structure and functionality could yield compounds with improved pharmacokinetic properties and therapeutic efficacy.

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